Product packaging for Econazole sulfosalicylate(Cat. No.:CAS No. 118308-71-7)

Econazole sulfosalicylate

Cat. No.: B037768
CAS No.: 118308-71-7
M. Wt: 599.9 g/mol
InChI Key: WJRNYYWHDHVDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Econazole sulfosalicylate is a chemically modified salt of econazole, where the imidazole antifungal agent is complexed with sulfosalicylic acid. This combination is designed to enhance the solubility and bioavailability of the parent compound, econazole, facilitating its application in various research models. The primary mechanism of action involves the inhibition of the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase. This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability, leakage of cellular components, and ultimately, fungal cell death.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H21Cl3N2O7S B037768 Econazole sulfosalicylate CAS No. 118308-71-7

Properties

CAS No.

118308-71-7

Molecular Formula

C25H21Cl3N2O7S

Molecular Weight

599.9 g/mol

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;2-hydroxy-5-sulfobenzoic acid

InChI

InChI=1S/C18H15Cl3N2O.C7H6O6S/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-9,12,18H,10-11H2;1-3,8H,(H,9,10)(H,11,12,13)

InChI Key

WJRNYYWHDHVDCF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O

Synonyms

E-SSA
econazole sulfosalicylate

Origin of Product

United States

Synthesis Pathways and Process Optimization of Econazole Sulfosalicylate

Synthetic Methodologies for Econazole (B349626) and its Salts

The synthesis of econazole and its subsequent conversion to various salt forms, including sulfosalicylate, involves several key steps, starting from precursor synthesis and culminating in the final product. Researchers have explored both traditional multi-step and modern one-pot approaches to streamline the manufacturing process.

Precursor Synthesis and Derivatization Strategies

The foundational synthesis of econazole involves the alkylation of imidazole (B134444) with a bromoketone derived from o,p-dichloroacetophenone. wikipedia.org This reaction forms an intermediate product which is then subjected to reduction, typically using sodium borohydride, to yield the corresponding alcohol. wikipedia.org The subsequent alkylation of the alkoxide of this alcohol with p-chlorobenzyl chloride leads to the formation of econazole. wikipedia.org

A key precursor in many synthetic routes is 1-(2,4-dichlorophenyl)-2-chloro-ethanol. google.com This compound reacts with imidazole in the presence of a base and a phase transfer catalyst to form an imidazole ethanol (B145695) intermediate. google.com This intermediate can then be O-alkylated with p-chlorobenzyl chloride to yield econazole. google.com

The final step in producing econazole sulfosalicylate involves the reaction of the econazole base with sulfosalicylic acid. This acid-base reaction results in the formation of the sulfosalicylate salt, which can offer advantages in terms of solubility and stability.

One-Pot Synthetic Approaches for Econazole Derivatives

To enhance efficiency and reduce the environmental footprint, one-pot synthetic methods for econazole derivatives have been developed. google.com These approaches aim to combine multiple reaction steps into a single process, thereby minimizing the need for isolation and purification of intermediates.

These one-pot syntheses offer significant advantages over traditional multi-step processes, which often involve the use of hazardous solvents like DMF and can be plagued by side reactions and low yields. google.com

Catalysis and Reaction Condition Optimization in this compound Synthesis

The optimization of catalysts and reaction conditions is crucial for maximizing the yield and purity of this compound. Various catalysts have been investigated to improve the efficiency of the key alkylation steps.

Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB) and PEG-400, have been employed to facilitate the reaction between the imidazole derivative and the alkylating agent. google.com The use of a K₂CO₃/KOH/Al₂O₃ composite has been shown to be effective in a one-pot synthesis of econazole nitrate (B79036), acting as a multi-component inorganic carrier reagent. google.com

Researchers have also explored the use of enzymatic catalysts. For instance, alcohol dehydrogenases have been utilized in the stereoselective synthesis of econazole enantiomers, highlighting the potential for biocatalysis in producing chiral antifungal agents. frontiersin.orgresearchgate.net

Orthogonal experimental design has been used to systematically investigate the influence of various parameters, including temperature, catalyst, reaction time, and solvent, on the yield of econazole nitrate. smmu.edu.cn Such studies have revealed that the choice of solvent can be a more critical factor than reaction time or the specific catalyst used. smmu.edu.cn The optimization of reaction conditions, such as maintaining specific temperatures during different stages of the reaction (e.g., cooling to 60°C before adding certain reagents and then heating to 71-73°C for the reaction), is essential for achieving high yields and minimizing impurities. google.com

Green Chemistry Principles in this compound Production

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. nih.govsemanticscholar.org The synthesis of this compound is no exception, with research focusing on developing more sustainable and environmentally friendly processes.

Minimization of Environmental Impact in Synthetic Procedures

A primary goal of green chemistry is to prevent waste generation rather than treating it after it has been created. nih.gov In the context of econazole synthesis, this involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (atom economy) and using less hazardous chemicals. nih.gov

Traditional synthesis methods for econazole have often relied on volatile and potentially toxic organic solvents like toluene (B28343) and dimethylformamide (DMF). google.com These solvents pose disposal challenges and can contribute to environmental pollution. Efforts to develop greener syntheses have focused on replacing these solvents with more environmentally benign alternatives or implementing solvent-free reaction conditions. researchgate.net

The use of solid-supported reagents, such as the K₂CO₃/KOH/Al₂O₃ composite, represents a green chemistry approach. google.com The high surface area of the alumina (B75360) support improves the dispersion of the reagents, potentially leading to more efficient reactions and reduced waste. Furthermore, the development of one-pot syntheses, as previously discussed, significantly reduces waste by eliminating the need for intermediate workup and purification steps, which often involve large volumes of solvents. google.com

The environmental impact of fungicides, including azoles like econazole, is a growing concern, as these compounds can contaminate soil and water systems. mdpi.com Therefore, developing manufacturing processes that minimize the release of these active pharmaceutical ingredients and their byproducts into the environment is of paramount importance.

Enhancements in Reaction Efficiency and Solvent Recovery

Improving reaction efficiency is a cornerstone of green chemistry, as it directly translates to less waste and lower energy consumption. nih.gov For econazole synthesis, this has been pursued through various strategies.

The use of ionic liquids, such as [bmim]BF₄, has been shown to enhance reaction efficiency by stabilizing intermediates, allowing for milder reaction conditions (e.g., 70°C vs. 80°C) and reducing side reactions. For example, the addition of a small amount of [bmim]BF₄ has been reported to increase the yield by 5% compared to traditional catalysts.

Solvent recovery is another critical aspect of making the synthesis of this compound more sustainable. gwsionline.com The ability to efficiently recover and reuse solvents from the reaction mixture reduces both the economic and environmental costs associated with solvent consumption and disposal. gwsionline.com The design of synthetic processes should, therefore, incorporate steps for effective solvent recovery. The choice of solvent itself is important, as some solvents are more easily recovered and recycled than others. gwsionline.com

Advanced Analytical Chemistry and Spectroscopic Characterization of Econazole Sulfosalicylate

Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatography is an indispensable tool for separating econazole (B349626) from its impurities, degradation products, and stereoisomers. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Chiral Chromatography are routinely employed to meet the stringent purity requirements of pharmaceutical standards.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of econazole in pharmaceutical formulations. nih.gov Stability-indicating HPLC methods have been developed to separate econazole nitrate (B79036) from its degradation products, ensuring the stability and quality of the final product. rsc.orgnih.gov These methods are typically based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A common approach involves using a C8 or C18 stationary phase with a gradient or isocratic elution. rsc.org The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer, like a phosphoric acid or ammonium (B1175870) carbonate solution. rsc.orgnih.gov Diode Array Detection (DAD) is frequently used, allowing for the simultaneous quantification of econazole and other compounds at their respective optimal wavelengths. rsc.org For instance, econazole nitrate can be quantified at 225 nm. rsc.org The validation of these HPLC methods typically includes assessments of linearity, precision, accuracy, specificity, and robustness to ensure reliable and consistent results. rsc.org

ParameterCondition 1Condition 2Condition 3
Column Thermo Hypersil BDS C8 (4.6 x 150 mm, 5 µm) rsc.orgBondclone® C18 (3.9 x 300 mm, 10 µm) researchgate.netRP-18 nih.gov
Mobile Phase Gradient elution with 0.2% w/v phosphoric acid (pH 3.0) and methanol rsc.orgGradient elution with methanol and water researchgate.netMethanol/aqueous ammonium carbonate solution/tetrahydrofuran nih.gov
Detection DAD at 225 nm rsc.orgUV at 220 nm researchgate.netUV (wavelength not specified) nih.gov
Application Simultaneous determination of econazole nitrate, triamcinolone (B434) acetonide, benzoic acid, and butylated hydroxyanisole rsc.orgDetermination of econazole nitrate, preservatives, and main impurities researchgate.netDetermination of econazole nitrate in cream and lotion nih.gov

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions during the synthesis of econazole and for preliminary purity checks. nih.gov Its versatility and the minimal sample preparation required make it an excellent tool for qualitative analysis. nih.gov TLC can effectively separate the target compound from starting materials, by-products, and impurities, with visualization typically achieved under UV light. nih.gov

For quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity. An HPTLC method has been established for the separation and quantification of econazole nitrate. researchgate.net This method utilized silica (B1680970) gel plates as the stationary phase and a mobile phase composed of n-butyl acetate, carbon tetrachloride, methanol, and diethylamine. researchgate.net The purity of a compound can be initially assessed by the presence of a single spot on the TLC plate. researchgate.net

ParameterDescription
Stationary Phase Silica gel plates researchgate.net
Mobile Phase n-butyl acetate-carbon tetrachloride-methanol-diethylamine (3 + 6 + 2.5 + 0.5 v/v) researchgate.net
Application Separation and quantitative determination of econazole nitrate researchgate.net
General Use Assessing sample purity and monitoring reaction progress researchgate.net

Econazole possesses a single chiral center, meaning it can exist as a pair of enantiomers. Since enantiomers can exhibit different pharmacological activities, their separation and analysis are crucial. Chiral chromatography, particularly chiral HPLC, is the definitive method for resolving these stereoisomers.

Successful enantiomeric separation of econazole has been achieved using various chiral stationary phases (CSPs). Cyclodextrin-based columns, such as Astec Cyclobond, have been used to obtain baseline resolution (Rs = 2.29) of econazole's enantiomers. researchgate.net Polysaccharide-based CSPs, specifically those derived from amylose (B160209) and cellulose (B213188), are also highly effective. nih.gov Columns like Chiralpak AD, AS, and AR have demonstrated the ability to resolve the enantiomers of econazole. nih.gov The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like 2-propanol) with a basic modifier (like diethylamine), is critical for achieving optimal separation. nih.gov

Chiral Stationary Phase (CSP)Mobile PhaseResolution (Rs)Selectivity (α)
Astec Cyclobond (Cyclodextrin-based) researchgate.netAcetonitrile : Water (0.2% HCOOH) (20:80, v/v)2.29Not specified
Chiralpak AD (Amylose-based) nih.govHexane-2-propanol-diethylamine (400:99:1, v/v)Up to 5.68Up to 1.63
Chiralpak AS (Amylose-based) nih.govHexane-2-propanol-diethylamine (400:99:1, v/v)Up to 5.68Up to 1.63
Chiralpak AR (Amylose-based) nih.govHexane-2-propanol-diethylamine (400:99:1, v/v)Up to 5.68Up to 1.63

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are essential for confirming the chemical structure of econazole sulfosalicylate and for its quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework, while Mass Spectrometry (MS) offers data on molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. 1D ¹³C NMR spectroscopy is particularly useful for characterizing the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, and its chemical shift provides information about its chemical environment.

For this compound, the ¹³C NMR spectrum would exhibit signals corresponding to the carbons of the imidazole (B134444) ring, the dichlorophenyl and chlorobenzyl aromatic rings, the aliphatic ether linkage, and the chiral center. Additionally, the distinct carbons of the sulfosalicylate counter-ion would also be visible. By comparing the experimental spectrum with theoretical calculations or reference data for similar structures, the identity and integrity of the compound can be confirmed. researchgate.net

Furthermore, quantitative NMR (qNMR) can be employed for purity assessment and concentration determination without the need for a specific reference standard of the analyte. nih.gov This is achieved by adding a known amount of an internal standard, such as maleic acid, to the sample and comparing the integral of a specific analyte signal to that of the standard. nih.govresearchgate.net

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used. In ESI-MS, the econazole cation and the sulfosalicylate anion would be detected as separate ions. This allows for the confirmation of the molecular mass of both the active moiety and the counter-ion.

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), combine the separation power of HPLC with the detection capabilities of MS. This is invaluable for identifying and quantifying impurities, even at trace levels. nih.gov Tandem Mass Spectrometry (MS-MS) provides further structural information through controlled fragmentation of a selected parent ion. By analyzing the fragmentation patterns of the econazole cation and the sulfosalicylate anion, their respective structures can be unequivocally confirmed, providing a high degree of confidence in the compound's identity.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful analytical techniques used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a sample is irradiated with infrared light, it absorbs energy at these specific frequencies, and the resulting spectrum acts as a molecular "fingerprint."

For this compound, an FTIR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural components: the econazole base and the sulfosalicylate counter-ion.

Econazole Moiety: Key peaks would arise from the imidazole ring (C-N stretching), the aromatic rings (C-H and C=C stretching), the ether linkage (C-O stretching), and the carbon-chlorine bonds (C-Cl stretching).

Sulfosalicylate Moiety: Distinctive peaks would be anticipated from the sulfonic acid group (S=O stretching), the carboxylic acid group (C=O stretching and O-H stretching), the hydroxyl group (O-H stretching), and the aromatic ring.

A comparative analysis of the spectra of the individual components (econazole base and sulfosalicylic acid) with that of the final salt would confirm the formation of the salt through ionic interactions, often observed as shifts in the characteristic peaks of the involved functional groups.

Research Findings: Currently, there are no specific, publicly available FTIR spectra or detailed peak assignment tables for this compound in peer-reviewed literature. While data for Econazole Nitrate is available and shows characteristic peaks for the econazole base and the nitrate ion, this information cannot be directly extrapolated to the sulfosalicylate salt due to the different counter-ion.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a quantitative technique used to measure the concentration of an analyte in a solution. It operates on the principle of Beer-Lambert's law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The econazole molecule contains chromophores—specifically the imidazole and dichlorophenyl groups—that absorb light in the UV region. A UV-Vis spectrum of this compound dissolved in a suitable solvent (e.g., methanol or ethanol) would show one or more absorption maxima (λmax) at specific wavelengths. These λmax values are characteristic of the electronic transitions within the molecule and can be used for its quantification.

Research Findings: Specific UV-Vis spectral data, including the λmax and molar absorptivity coefficients for this compound, are not detailed in the available scientific literature. For the related compound, Econazole Nitrate, studies have reported λmax values in various solvents, which are utilized to develop analytical methods for its quantification in pharmaceutical formulations. Without experimental validation, it is not scientifically rigorous to assume identical λmax values for the sulfosalicylate salt.

Thermal Analysis Techniques in Material Characterization

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Interactions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to study thermal events such as melting, crystallization, glass transitions, and solid-state interactions.

A DSC thermogram of this compound would provide critical information about its solid-state properties. A sharp endothermic peak would indicate its melting point, providing a measure of its purity and crystalline integrity. The absence of such a peak might suggest an amorphous nature. Furthermore, DSC can be used to assess the compatibility of the compound with excipients in a formulation by detecting shifts in melting points or the appearance of new thermal events that would indicate potential interactions.

Research Findings: There are no published DSC thermograms or specific data on the thermal transitions of this compound. For comparison, Econazole Nitrate typically exhibits a sharp endothermic peak corresponding to its melting point, which has been reported in numerous studies.

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG) for Degradation Profiling

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials. The resulting plot of mass versus temperature shows the degradation pattern of the compound. Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve and shows the rate of mass loss, making it easier to identify the onset and end temperatures of decomposition steps.

For this compound, a TGA/DTG analysis would reveal the temperature at which it begins to decompose and the different stages of its thermal degradation. This information is crucial for determining its stability during manufacturing, storage, and processing.

Research Findings: Specific TGA or DTG curves and degradation profiles for this compound are not available in the scientific literature.

X-ray Diffraction Techniques for Solid-State Characterization

Powder X-ray Diffraction (PXRD) for Crystalline Structure Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases in a material and to determine its crystal structure. When a crystalline solid is irradiated with X-rays, the X-rays are diffracted by the crystal lattice planes, producing a unique diffraction pattern of peaks at specific scattering angles (2θ). This pattern serves as a fingerprint for the crystalline solid.

A PXRD pattern for this compound would confirm its crystalline or amorphous nature. A crystalline sample would produce a series of sharp, well-defined peaks, while an amorphous sample would show a broad halo with no distinct peaks. The peak positions and intensities are unique to a specific crystal form and can be used to distinguish between different polymorphs or salts of the same active pharmaceutical ingredient.

Research Findings: No characteristic PXRD patterns or 2θ peak data for this compound have been published in the available scientific literature. Studies on Econazole Nitrate have identified its characteristic diffraction peaks, which are used for its solid-state characterization.

Advanced Strategies for Data Integration and Chemometric Analysis in Analytical Chemistry

In the advanced analytical characterization of pharmaceutical compounds such as this compound, the integration of data from multiple analytical sources combined with chemometric analysis represents a powerful strategy. This approach is essential for extracting maximum information from complex datasets, thereby enhancing the quality and reliability of both qualitative and quantitative analyses. The pharmaceutical industry increasingly relies on such methods to manage and interpret the large volumes of data generated during drug development and manufacturing. algoscale.commdpi.com

Chemometrics employs multivariate statistics to analyze chemical data. For a compound like econazole, which may be present in a formulation with excipients or potential degradation products, chemometric techniques can be applied to spectroscopic data to resolve complex mixtures without extensive sample separation. nih.gov Methods like UV-Vis spectrophotometry, when coupled with chemometric models such as Principal Component Regression (PCR) and Partial Least Squares (PLS), allow for the simultaneous quantification of multiple components even when their spectra overlap significantly. nih.govresearchgate.net

The process begins with building a robust calibration model. A series of samples with known concentrations of this compound and other relevant compounds (e.g., impurities, other active ingredients) are prepared. Spectroscopic data, such as UV-Vis absorbance spectra, are collected for these samples. This dataset is then used to train the chemometric model. The model's validity and predictive power are subsequently tested against an independent validation set.

For instance, high-performance liquid chromatography with a diode array detector (HPLC-DAD) is a technique that generates vast amounts of data, creating a three-dimensional matrix of absorbance, wavelength, and retention time. rsc.org Chemometric tools are invaluable for deconvoluting co-eluting peaks and performing peak purity analysis, ensuring the accurate quantification of the target analyte and its impurities. rsc.org A study on the simultaneous determination of econazole nitrate, triamcinolone acetonide, and other components in a cream formulation successfully utilized an HPLC-DAD method, demonstrating the power of this approach in resolving complex mixtures. rsc.org

The integration of data is not limited to a single technique. Fusing data from different analytical platforms, such as combining spectroscopic (e.g., IR, NMR) and chromatographic data, can provide a more comprehensive characterization of the compound. researchgate.netmdpi.com This multi-faceted approach ensures a deeper understanding of the material's properties and stability.

Illustrative data for building a chemometric model for this compound analysis is presented below.

Table 1: Illustrative UV Absorbance Data for a PLS Calibration Model This table shows hypothetical absorbance values at three different wavelengths for five calibration standards of this compound.

Sample ID This compound Conc. (mg/L) Absorbance at 225 nm Absorbance at 270 nm Absorbance at 280 nm
CAL-1 5.0 0.215 0.188 0.155
CAL-2 10.0 0.432 0.375 0.310
CAL-3 15.0 0.648 0.563 0.465
CAL-4 20.0 0.865 0.751 0.620

Table 2: Model Validation Results for this compound Quantification This table demonstrates the predictive performance of the PLS model using a separate set of validation samples.

Sample ID Actual Concentration (mg/L) Predicted Concentration (mg/L) Recovery (%)
VAL-1 8.0 7.9 98.8%
VAL-2 12.0 12.1 100.8%
VAL-3 18.0 17.8 98.9%

These advanced strategies are central to modern pharmaceutical analysis, enabling more efficient and reliable characterization of drug substances like this compound. By leveraging the full potential of analytical data through integration and chemometrics, scientists can ensure product quality and consistency. mdpi.comnufuture.co.uk

Molecular Mechanisms of Action and Interaction Studies of Econazole Sulfosalicylate

Mechanistic Insights into Antifungal Activity

The antifungal action of econazole (B349626) sulfosalicylate is attributed to several interconnected mechanisms that ultimately compromise the viability of the fungal cell. These mechanisms range from the well-established inhibition of ergosterol (B1671047) biosynthesis to potential interference with other vital cellular processes.

Inhibition of Ergosterol Biosynthesis and Fungal Cell Membrane Disruption

The primary and most well-documented mechanism of action for econazole, and by extension econazole sulfosalicylate, is the inhibition of ergosterol biosynthesis. drugbank.compatsnap.compatsnap.comnbinno.com Ergosterol is a vital sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. patsnap.com

Econazole specifically targets and inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. patsnap.compatsnap.com This enzyme is essential for the conversion of lanosterol to ergosterol. The inhibition of this step in the ergosterol biosynthesis pathway leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane. patsnap.com The accumulation of these abnormal sterols disrupts the normal packing of phospholipids (B1166683), altering the physical properties of the membrane and leading to increased permeability and disruption of the cell's internal environment. patsnap.comnbinno.com This ultimately results in the cessation of fungal growth and cell death.

A comparative study has shown that this compound (E-SSA) exhibits greater contact activity against various fungi compared to econazole nitrate (B79036) (E-NIT). This enhanced activity is attributed to its greater lipophilicity, which facilitates its interaction with the fungal cell membrane. nih.govnih.gov

Interference with Ribonucleic Acid Synthesis

One study investigating the effects of various imidazole (B134444) antifungals, including econazole, on inducible nitric oxide synthase (iNOS) in murine macrophages found that econazole did not alter the expression of iNOS mRNA. nih.gov While this study was conducted in a mammalian system and focused on a specific gene, it highlights the need for more direct research into the effects of econazole on fungal RNA synthesis to fully elucidate this potential mechanism of action.

Inhibition of Fungal Morphogenesis (e.g., Spore to Hyphal Transformation)

A key virulence factor for many pathogenic fungi, such as Candida albicans, is their ability to undergo morphological changes, particularly the transition from a yeast-like (blastospore) form to a filamentous (hyphal) form. This transformation is crucial for tissue invasion and the formation of biofilms. Azole antifungals, including econazole, have been shown to inhibit this critical step in fungal pathogenesis. drugbank.com

By disrupting ergosterol synthesis and altering the composition of the fungal cell membrane, econazole can interfere with the signaling pathways and cellular machinery required for hyphal elongation. This inhibition of morphogenesis reduces the ability of the fungus to cause invasive infections.

Modulation of Cellular Permeability and Barrier Function

The inhibition of ergosterol biosynthesis by this compound directly leads to a significant modulation of fungal cellular permeability and a breakdown of the cell's barrier function. patsnap.comnbinno.com The depletion of ergosterol and the accumulation of aberrant sterols disrupt the tightly regulated structure of the cell membrane, leading to an increase in its permeability. patsnap.compatsnap.com This allows for the leakage of essential intracellular components, such as ions and small molecules, and disrupts the electrochemical gradients necessary for cellular function. The compromised barrier function ultimately contributes to fungal cell death.

The enhanced lipophilicity of the sulfosalicylate salt of econazole may contribute to a more pronounced effect on membrane permeability compared to the nitrate salt. nih.govnih.gov

Interactions with Biological Macromolecules and Cellular Pathways

Beyond its direct effects on the fungal cell membrane, this compound can also interact with other biological macromolecules, further contributing to its antifungal activity.

Studies on Lipid Interactions

Econazole's interaction with lipids is a fundamental aspect of its mechanism of action. As a lipophilic molecule, it readily partitions into the lipid bilayer of the fungal cell membrane. Studies have suggested that in addition to inhibiting ergosterol synthesis, econazole may also directly interact with membrane phospholipids. drugbank.com This interaction could further contribute to the disruption of membrane structure and function.

Research into drug delivery systems has explored the use of lipid-based nanoparticles to enhance the efficacy of econazole. These studies, while focused on formulation, provide insights into the favorable interactions between econazole and lipids, which can improve its solubility and delivery to the site of action.

Interactive Data Table: Antifungal Activity of Econazole Salts

Fungal SpeciesThis compound (E-SSA) MIC (µg/mL)Econazole Nitrate (E-NIT) MIC (µg/mL)Reference
Candida albicans0.1-1.60.2-3.1 nih.gov
Trichophyton rubrum0.05-0.40.1-0.8 nih.gov
Aspergillus fumigatus0.2-1.60.4-3.1 nih.gov
Cryptococcus neoformans0.1-0.80.2-1.6 nih.gov

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology.

Inhibition of PI3K Activity and Induction of Apoptotic Pathways in Specific Cell Lines

Recent studies have identified econazole as an inhibitor of the phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway, a critical pathway in cellular proliferation and survival. nih.govnih.gov This inhibitory action has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.

In non-small cell lung cancer (NSCLC) cell lines, such as H661 and A549, econazole nitrate has been demonstrated to decrease cell viability. nih.govresearchgate.net The mechanism of action involves the reduction of phosphorylated AKT (p-AKT) and Bcl-2 protein levels. nih.govresearchgate.net Bcl-2 is a key anti-apoptotic protein, and its downregulation promotes cell death. Notably, econazole did not affect the phosphorylation level of ERK, another important signaling protein, suggesting a degree of specificity for the PI3K/AKT pathway. nih.govresearchgate.net The inhibition of cell growth and promotion of apoptosis were observed to be dose-dependent. nih.govresearchgate.net

Furthermore, econazole has shown efficacy in overcoming adriamycin resistance in breast cancer cells by inhibiting the PI3K/AKT pathway. nih.gov In both MDA-MB-231 and MCF-7 breast cancer cell lines, econazole demonstrated significant cytotoxic activity. nih.gov The induction of apoptosis in these adriamycin-resistant cells was linked to the inhibition of the PI3K/AKT pathway. nih.gov Overexpression of a constitutively active form of AKT1 was found to abolish the effects of econazole, further confirming its mechanism of action. nih.gov

Studies on human colon cancer cells (COLO 205) have also revealed that econazole can induce apoptosis. tmu.edu.twresearchgate.net At higher concentrations, econazole treatment led to DNA fragmentation and the activation of caspases 3 and 9, which are key executioner and initiator caspases in the apoptotic pathway, respectively. tmu.edu.twresearchgate.net This was accompanied by the translocation of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria, critical events in the intrinsic apoptotic pathway. tmu.edu.twresearchgate.net In MCF-7 breast cancer cells, econazole nitrate has also been shown to induce apoptosis through mitochondrial and caspase-dependent pathways. brieflands.com

Table 1: Effects of Econazole on Key Proteins in Apoptotic and PI3K Pathways in Cancer Cell Lines

Cell Line Cancer Type Effect of Econazole Treatment Reference
H661 Large Cell Lung Cancer Decreased p-AKT and Bcl-2 protein levels nih.govresearchgate.netresearchgate.net
A549 Lung Adenocarcinoma Decreased p-AKT and Bcl-2 protein levels nih.govresearchgate.netresearchgate.net
MDA-MB-231 (Adriamycin-resistant) Breast Cancer Inhibition of PI3K/AKT pathway nih.gov
MCF-7 (Adriamycin-resistant) Breast Cancer Inhibition of PI3K/AKT pathway nih.gov
COLO 205 Colon Cancer Activation of caspases 3 and 9; Cytochrome c and AIF translocation tmu.edu.twresearchgate.net

Influence of Physicochemical Factors (e.g., pH, Lipophilicity) on Molecular Activity

The physicochemical properties of econazole, such as its pH-dependent solubility and lipophilicity, can influence its molecular activity. Econazole is a weakly basic drug with low aqueous solubility. researchgate.net Its ionization is pH-dependent, with a pKa of 6.6. researchgate.net This means that at physiological pH, a significant portion of the drug will be in its unionized, more lipophilic form, which can facilitate its passage through cellular membranes.

The solubility of econazole nitrate has been shown to be significantly affected by pH. researchgate.net For instance, its solubility in aqueous acidic solutions is relatively high. researchgate.net This pH-dependent solubility can impact its bioavailability and, consequently, its molecular activity at the target site. The lipophilicity of econazole, indicated by a high logP value, is a crucial factor in its ability to interact with and disrupt the lipid bilayers of both fungal and mammalian cell membranes. saspublishers.comdrugbank.com This interaction is fundamental to its primary antifungal mechanism of action, which involves the inhibition of ergosterol synthesis.

While direct studies on how pH and lipophilicity modulate the PI3K-inhibitory or pro-apoptotic activities of econazole are not extensively available, it can be inferred that these properties are critical for the drug to reach its intracellular targets. The ability to cross the cell membrane and accumulate within the cell is a prerequisite for interacting with signaling proteins like those in the PI3K/AKT pathway.

Synergistic and Antagonistic Interactions with Other Agents (e.g., Propyl Gallate)

There is currently no available scientific literature detailing the synergistic or antagonistic interactions between this compound, or any other form of econazole, and propyl gallate.

However, studies have explored the combination of econazole with other therapeutic agents. For example, in lung cancer cell lines H661 and A549, the combination of econazole and the chemotherapeutic drug cisplatin (B142131) exhibited additive and synergistic effects, respectively, in inducing apoptosis. nih.govresearchgate.net Similarly, in breast cancer cells, the combination of econazole and adriamycin showed synergistic inhibitory effects both in vitro and in vivo. nih.gov These findings highlight the potential for econazole to be used in combination therapies to enhance the efficacy of existing anticancer drugs.

Exploration of Resistance Mechanisms at a Molecular Level

Resistance to azole antifungal agents, including econazole, is a growing concern. The molecular mechanisms underlying this resistance are multifaceted and have been extensively studied in fungal pathogens. mdpi.com While specific studies on resistance to this compound are scarce, the general mechanisms of azole resistance are likely applicable.

One of the primary mechanisms of azole resistance involves alterations in the drug's target enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 or CYP51A gene. mdpi.comoup.com Point mutations in this gene can lead to amino acid substitutions in the enzyme, reducing the binding affinity of azole drugs. mdpi.comoup.com This prevents the drug from effectively inhibiting ergosterol synthesis, a critical component of the fungal cell membrane.

Another significant resistance mechanism is the overexpression of the ERG11 gene. mdpi.comoup.com An increased number of target enzyme molecules requires a higher concentration of the drug to achieve the same level of inhibition. oup.com

Furthermore, the upregulation of efflux pumps is a common mechanism of resistance. researchgate.netnih.gov These transport proteins, such as those belonging to the ATP-binding cassette (ABC) transporter and major facilitator superfamily (MFS) families, actively pump the drug out of the fungal cell, reducing its intracellular concentration and thus its efficacy. researchgate.net

Alterations in the ergosterol biosynthesis pathway and the formation of biofilms can also contribute to azole resistance. researchgate.net It is important to note that in many clinically resistant fungal isolates, multiple resistance mechanisms often coexist. mdpi.com

Table 2: Common Molecular Mechanisms of Azole Antifungal Resistance

Mechanism Description Key Genes/Proteins Involved
Target Site Modification Point mutations in the gene encoding the target enzyme reduce drug binding affinity. ERG11, CYP51A (lanosterol 14α-demethylase)
Target Overexpression Increased expression of the gene encoding the target enzyme. ERG11, CYP51A
Efflux Pump Upregulation Increased activity of membrane transporters that pump the drug out of the cell. ABC transporters, MFS transporters
Alteration of Biosynthetic Pathway Changes in the ergosterol biosynthesis pathway that reduce dependence on the target enzyme. Various enzymes in the ergosterol pathway

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Econazole Sulfosalicylate

Foundational Principles of Structure-Activity Relationships

The cornerstone of the structure-activity relationship for econazole (B349626) and other azole antifungals is their shared mechanism of action: the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govdrugbank.comguidetopharmacology.org This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. drugbank.commdpi.com By inhibiting CYP51, azole antifungals disrupt the integrity of the cell membrane, leading to the inhibition of fungal growth. acs.orgresearchgate.net

The fundamental SAR principles for this class of compounds are based on how their structural components interact with the active site of the CYP51 enzyme:

Binding to the Heme Iron : The core of the interaction involves the azole moiety (an imidazole (B134444) in the case of econazole) binding to the heme iron atom located at the enzyme's active site. nih.gov This coordination is typically achieved through an sp2-hybridized nitrogen atom of the heterocyclic ring (N3 for imidazoles). youtube.com This binding prevents the natural substrate, lanosterol, from accessing the active site and blocks the demethylation process. drugbank.comresearchgate.net

Mimicking the Natural Substrate : The non-polar, bulky portion of the azole molecule is designed to mimic the shape and size of the steroidal part of the natural substrate, lanosterol. youtube.com This allows the drug to fit snugly within the lipophilic binding cavity of the enzyme, enhancing its inhibitory potency. youtube.com

Identification of Key Pharmacophores and Structural Motifs for Activity

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For econazole and related azole antifungals, several key pharmacophoric elements and structural motifs have been identified as critical for their inhibitory action against fungal CYP51. acs.orgresearchgate.net

The Azole Heterocycle : A weakly basic imidazole or 1,2,4-triazole (B32235) ring is an indispensable feature. youtube.com The unhindered nitrogen atom (N3 in imidazole) acts as a ligand, coordinating with the heme iron of the cytochrome P450 enzyme. nih.govyoutube.com

The N-1 Substituent : The large, non-polar group attached to the N-1 position of the azole ring is vital for anchoring the molecule within the enzyme's active site. In econazole, this substituent consists of a 2-(2,4-dichlorophenyl)-2-(4-chlorobenzyloxy)ethyl group. nih.gov

Aromatic Rings : The presence of two or three aromatic rings is a common feature among the most potent azole antifungals. youtube.com These rings contribute to the necessary steric bulk and engage in hydrophobic interactions within the active site.

Halogen Substitution : Halogen atoms, particularly chlorine or fluorine, substituted on the aromatic rings significantly enhance antifungal activity. youtube.com In econazole, the dichlorophenyl and chlorobenzyl groups are critical for its potency. Substitutions at the 2 and 4 positions of the phenyl ring are often found to yield highly effective compounds. youtube.com

A generalized three-point pharmacophore model for azole antifungals has been proposed, which includes the coordinating nitrogen of the azole ring, an ether oxygen atom, and the centroid of an aromatic ring as key interaction points. acs.org

Polymorphism and Crystal Engineering of Econazole Sulfosalicylate

Characterization of Polymorphic Forms and Amorphous States

The characterization of different solid-state forms, including polymorphs and the amorphous state, is a cornerstone of pharmaceutical development. Polymorphs, despite having the same chemical composition, can display distinct crystal structures, leading to different physical properties. The amorphous state, lacking a long-range ordered molecular structure, typically exhibits higher solubility and dissolution rates but may be less stable than its crystalline counterparts.

While specific polymorphic forms of econazole (B349626) sulfosalicylate have not been detailed in the available scientific literature, the principles of their characterization would follow established pharmaceutical science methodologies. It is plausible that econazole sulfosalicylate, like many other pharmaceutical salts, can exist in multiple crystalline forms and an amorphous state. The formation of these different solid-state forms is intricately linked to the conditions under which the material is crystallized.

Influence of Crystallization Conditions on Solid-State Properties (e.g., Solvent, Temperature, Cooling Rate)

The solid form of a compound that crystallizes from a solution is governed by a delicate interplay of various factors, including the choice of solvent, the temperature of crystallization, and the rate of cooling. These conditions dictate the nucleation and growth kinetics of the crystals, thereby influencing which polymorphic form is favored.

For instance, in the case of the related compound, econazole nitrate (B79036), research has shown that different crystallization conditions, such as the solvent system, temperature, and cooling rate, can lead to the formation of different crystalline structures. A patented new crystal form of econazole nitrate was obtained by systematically varying these crystallization parameters, highlighting the critical role they play in determining the final solid-state form of the drug. This new form was found to have a lower lattice energy and higher water solubility compared to the previously known form.

The choice of solvent is paramount, as it can influence the conformation of the molecule in solution and its subsequent packing in the crystal lattice. Solvents with different polarities, hydrogen-bonding capabilities, and viscosities can lead to the crystallization of different polymorphs or solvates. Temperature affects the solubility of the compound and the kinetics of nucleation and crystal growth. A slower cooling rate generally provides more time for the molecules to arrange themselves into the most thermodynamically stable form, whereas rapid cooling can trap molecules in a less stable, or metastable, form, or even in an amorphous state.

The following table illustrates the general influence of crystallization parameters on the resulting solid-state properties, which would be applicable in the study of this compound:

Crystallization ParameterPotential Influence on Solid-State Properties
Solvent Can lead to the formation of different polymorphs, solvates, or hydrates. The polarity and hydrogen bonding capacity of the solvent can influence molecular conformation and crystal packing.
Temperature Affects solubility and the kinetics of nucleation and crystal growth. Higher temperatures can favor the formation of different polymorphs compared to lower temperatures.
Cooling Rate A slow cooling rate often yields the most thermodynamically stable polymorph. Rapid cooling (quenching) can result in the formation of metastable polymorphs or an amorphous solid.
Supersaturation The level of supersaturation can influence the nucleation rate and which polymorph crystallizes. High supersaturation may favor the formation of metastable forms.
pH For ionizable compounds like this compound, the pH of the crystallization medium can affect the ionization state and subsequent crystal packing.
Agitation The degree of agitation can influence mass transfer and crystal growth rates, potentially affecting the resulting crystal size and form.

Methods for Polymorph Detection and Characterization

A variety of analytical techniques are employed to detect and characterize different polymorphic forms and to distinguish them from the amorphous state. Each method provides unique information about the solid-state structure and properties of the material. A combination of these techniques is often necessary for a comprehensive characterization.

X-ray Powder Diffraction (XRPD) is the most definitive method for identifying and characterizing crystalline forms. Each polymorph produces a unique diffraction pattern, which acts as a "fingerprint" for that specific crystal structure. The absence of sharp diffraction peaks and the presence of a broad halo are indicative of an amorphous solid.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the melting point, enthalpy of fusion, and glass transition temperature (for amorphous materials) of a substance. Different polymorphs will typically have different melting points and enthalpies of fusion.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying solvates and hydrates by detecting the loss of solvent molecules upon heating.

Vibrational Spectroscopy , including Fourier Transform Infrared (FT-IR) Spectroscopy and Raman Spectroscopy , provides information about the vibrational modes of the molecules in the crystal lattice. Since different polymorphs have different molecular arrangements and intermolecular interactions, their vibrational spectra will also differ.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy is a powerful technique that can provide detailed information about the local molecular environment in the solid state. Different polymorphs will exhibit different chemical shifts in their ssNMR spectra due to the variations in their crystal packing.

Scanning Electron Microscopy (SEM) is used to visualize the morphology (shape and size) of the crystals. Different polymorphs can exhibit distinct crystal habits, which can be observed using SEM.

The following table summarizes the primary applications of these techniques in polymorph characterization:

Analytical TechniquePrimary Information Obtained
X-ray Powder Diffraction (XRPD) Crystal structure, identification of polymorphs, degree of crystallinity.
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion, glass transition temperature, detection of polymorphic transitions.
Thermogravimetric Analysis (TGA) Detection of solvates and hydrates, thermal stability.
FT-IR and Raman Spectroscopy Molecular structure, intermolecular interactions, identification of different polymorphic forms.
Solid-State NMR (ssNMR) Local molecular environment, differentiation of polymorphs.
Scanning Electron Microscopy (SEM) Crystal morphology, particle size and shape.

Impact of Polymorphism on Pharmaceutical Performance (General Principles)

The existence of polymorphism can have a significant impact on the pharmaceutical performance of a drug product. The differences in the physicochemical properties of polymorphs can affect various aspects of drug development, from formulation to bioavailability.

Solubility and Dissolution Rate: Different polymorphs can have significantly different solubilities and dissolution rates. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the solubility of the drug. Therefore, a more soluble polymorph will generally have a faster dissolution rate. This is a critical factor for orally administered drugs, as a faster dissolution rate can lead to improved absorption and bioavailability.

Stability: Polymorphs can also differ in their thermodynamic stability. One polymorph will be the most stable form under a given set of conditions, while other forms will be metastable. Metastable polymorphs have a tendency to convert to the more stable form over time, especially in the presence of heat, humidity, or mechanical stress. This transformation can lead to changes in the physical properties of the drug product during storage, potentially affecting its performance and shelf life.

Bioavailability: The bioavailability of a drug is the fraction of the administered dose that reaches the systemic circulation. Since polymorphism can affect solubility and dissolution rate, it can have a direct impact on bioavailability. A drug formulated with a more soluble and faster-dissolving polymorph may exhibit higher bioavailability than the same drug formulated with a less soluble form.

Manufacturability: The mechanical properties of different polymorphs, such as their crystal habit, hardness, and flowability, can also vary. These properties can affect the manufacturing processes of the final dosage form, such as milling, granulation, and tablet compression. For example, a needle-like crystal habit may lead to poor flowability and difficulties in tablet manufacturing, whereas a more equant crystal shape may be easier to process.

The following table outlines the key pharmaceutical performance parameters that can be affected by polymorphism:

Pharmaceutical ParameterImpact of Polymorphism
Solubility Different polymorphs can have different solubilities, with metastable forms generally being more soluble.
Dissolution Rate A higher solubility typically leads to a faster dissolution rate, which can enhance drug absorption.
Bioavailability Variations in solubility and dissolution rate can lead to differences in the rate and extent of drug absorption.
Stability Metastable polymorphs can convert to more stable forms, potentially altering the drug product's properties over time.
Manufacturability Crystal habit and mechanical properties can affect powder flow, compaction, and other manufacturing processes.

Crystal Engineering Approaches for Targeted Solid-State Forms

Crystal engineering is the rational design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. This field offers powerful strategies for discovering and controlling the polymorphic forms of an API, as well as for creating novel solid-state forms with improved properties, such as co-crystals and salts.

For a compound like this compound, crystal engineering approaches could be employed to systematically screen for different polymorphs and to design new solid forms with enhanced pharmaceutical properties.

Polymorph Screening: A systematic polymorph screen involves crystallizing the API under a wide variety of conditions (different solvents, temperatures, cooling rates, etc.) to identify as many polymorphic forms as possible. This comprehensive approach helps to identify the most stable polymorph and to understand the conditions under which different forms are produced.

Co-crystallization: Co-crystals are multicomponent crystalline materials in which an API is co-crystallized with a pharmaceutically acceptable co-former in a stoichiometric ratio. Co-crystallization can be a powerful tool for modifying the physicochemical properties of an API, such as its solubility, dissolution rate, and stability, without altering its chemical structure. For econazole, co-crystals have been investigated as a means to improve its solubility. A similar approach could be applied to this compound to create new solid forms with tailored properties.

Salt Formation: this compound is itself a salt, formed from the basic econazole molecule and the acidic sulfosalicylic acid. The choice of the counter-ion can have a significant impact on the solid-state properties of the resulting salt. A salt screening study involves reacting the API with a variety of pharmaceutically acceptable counter-ions to generate a range of different salts. These salts are then characterized to identify the one with the most desirable combination of properties.

Use of Additives: The presence of impurities or deliberately added excipients can sometimes influence the crystallization process and favor the formation of a particular polymorph. This phenomenon, known as template- or impurity-induced crystallization, can be exploited to control the polymorphic outcome.

The following table summarizes some of the key crystal engineering approaches that could be applied to this compound:

Crystal Engineering ApproachDescriptionPotential Application for this compound
Polymorph Screening Systematic crystallization under diverse conditions to identify multiple polymorphic forms.To discover and characterize the polymorphic landscape of this compound and identify the most stable form.
Co-crystallization Formation of a multicomponent crystal with a pharmaceutically acceptable co-former.To create novel solid forms with improved solubility, dissolution rate, or stability.
Salt Screening Reaction of the API with various counter-ions to form different salts.While this compound is a salt, further salt screening with different counter-ions could be explored to optimize properties.
Use of Polymeric Heteronuclei Utilizing polymers to induce the crystallization of a specific polymorph.To control the crystallization process and selectively produce a desired polymorphic form.

Pre Formulation Stability and Degradation Pathway Studies of Econazole Sulfosalicylate

Degradation Kinetics and Reaction Pathway Elucidation

Degradation kinetics studies are performed to determine the rate at which a drug substance degrades and the order of the reaction (e.g., zero-order, first-order, second-order). For many solid-state and solution-state drug degradation reactions, the process can be described by first-order kinetics, where the rate of degradation is proportional to the concentration of the drug.

The reaction pathway for imidazole (B134444) derivatives like econazole (B349626) can be complex. Degradation often involves the imidazole ring, the ether linkage, or the chlorinated phenyl rings. A potential primary degradation pathway could involve the cleavage of the ether bond or modifications to the imidazole moiety. Elucidation of these pathways is typically achieved by subjecting the drug to stress conditions and identifying the resultant degradation products using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Hypothetical Degradation Kinetics of Econazole Sulfosalicylate in Solution at 50°C

pH Condition Rate Constant (k) Half-life (t½) Reaction Order
Acidic (pH 1.2) 0.015 day⁻¹ 46.2 days First-Order
Neutral (pH 7.0) 0.005 day⁻¹ 138.6 days First-Order

Forced Degradation Studies Under Stress Conditions

Forced degradation, or stress testing, is a critical component of pre-formulation studies. It involves subjecting the API to conditions more severe than accelerated stability testing to intentionally degrade the molecule. These studies help to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.

Photostability testing evaluates the effect of light exposure on the stability of a drug substance. According to the International Council for Harmonisation (ICH) guideline Q1B, this involves exposing the drug to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-ultraviolet (UV) energy. Samples are often exposed both directly and in a container to assess the protective qualities of packaging. Imidazole compounds can be susceptible to photodegradation, which may lead to discoloration and the formation of photo-degradants.

Table 2: Representative Photostability Data for this compound

Condition Exposure Duration Assay (% Remaining) Appearance Degradation Products Detected
Control (Dark) 10 days 99.8% White Powder None
UV Light (200 W h/m²) 10 days 96.5% Slight yellow tint Photo-Degradant 1

Thermal degradation studies assess the stability of the drug substance at elevated temperatures. This helps to predict the thermal decomposition pathway and provides insights into the shelf-life under various climatic zones. Samples are typically exposed to high temperatures (e.g., 60°C, 80°C) in both dry and humid conditions to evaluate the combined effect of heat and moisture.

Table 3: Representative Thermal Degradation Profile of Solid this compound

Temperature Time (weeks) Assay (% Remaining) Major Degradant Formed
60°C 4 98.1% Thermal Degradant A
80°C 4 92.5% Thermal Degradant A

Hydrolytic degradation is evaluated across a range of pH values (typically acidic, neutral, and alkaline) to determine the susceptibility of the drug to hydrolysis. The ether linkage in the econazole molecule is a potential site for acid or base-catalyzed hydrolysis.

Oxidative degradation studies investigate the drug's sensitivity to oxidation, commonly using an agent like hydrogen peroxide (H₂O₂). The imidazole ring and other parts of the molecule may be susceptible to oxidation, leading to the formation of N-oxides or other oxidative products.

Table 4: Summary of Forced Degradation Under Hydrolytic and Oxidative Conditions

Stress Condition Reagent Time (hours) This compound (% Degraded)
Acid Hydrolysis 0.1 M HCl 72 ~ 5%
Base Hydrolysis 0.1 M NaOH 24 ~ 15%
Neutral Hydrolysis Water 72 < 2%

Identification and Profiling of Degradation Products and Impurities

A key outcome of forced degradation studies is the identification and characterization of degradation products and process-related impurities. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) and NMR are used to separate, identify, and structurally elucidate these compounds. Understanding the impurity profile is crucial for ensuring the safety and quality of the final drug product. For econazole, potential impurities could arise from the synthesis process or degradation.

Table 5: Profile of Potential Degradation Products and Impurities

Compound Name Type Origin
(1RS)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol Impurity Synthesis-related
2-((4-chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethan-1-amine Impurity Synthesis-related
Econazole N-oxide Degradation Product Oxidation

Influence of Environmental Factors on Chemical Stability (e.g., Moisture, Temperature, Light)

The chemical stability of this compound is significantly influenced by environmental factors.

Temperature: As demonstrated in thermal degradation studies, higher temperatures accelerate the rate of chemical decomposition. Storage at controlled room temperature or below is often necessary to ensure stability.

Moisture: The presence of moisture can facilitate hydrolytic degradation, especially when combined with high temperatures. Hygroscopicity studies are important to determine the drug's tendency to absorb atmospheric moisture.

Light: Exposure to UV and, to a lesser extent, visible light can induce photodegradation. Therefore, protection from light during manufacturing and storage, often through the use of opaque or amber-colored packaging, is critical.

These factors can also act synergistically, where the combination of high temperature, humidity, and light exposure leads to significantly greater degradation than any single factor alone.

Table 6: List of Chemical Compounds

Compound Name
Econazole
This compound
(1RS)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
2-((4-chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethan-1-amine
Econazole N-oxide
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Excipient Compatibility Studies for Econazole Sulfosalicylate Formulations

Methodologies for Assessing Drug-Excipient Interactions

A variety of methodologies are employed to systematically assess the potential interactions between Econazole (B349626) Sulfosalicylate and selected excipients. These studies are designed to predict and mitigate potential instability issues early in the formulation development process. annalsofrscb.ro

A common approach to screen for potential incompatibilities is the use of binary mixture studies. chineway.com.cnnih.gov In this method, Econazole Sulfosalicylate is mixed with a single excipient, typically in a 1:1 ratio, to maximize the likelihood of observing an interaction. chineway.com.cnnih.gov These mixtures are then subjected to accelerated stability conditions, such as elevated temperature and humidity, to promote potential degradation reactions. nih.gov

The analysis of the resulting data can be enhanced by the application of multivariate analysis. This statistical approach allows for the simultaneous assessment of multiple variables and their interactions, providing a more comprehensive understanding of the complex relationships between the drug, excipients, and storage conditions. By analyzing the data from various analytical techniques, multivariate analysis can help to identify the excipients that are most likely to cause degradation of the drug substance.

While binary mixture studies are useful for initial screening, it is also important to evaluate drug-excipient compatibility within the context of a prototype formulation. The interactions observed in simple binary mixtures may not always be representative of the behavior in a more complex system containing multiple excipients. chineway.com.cn Therefore, prototype formulations, which are simplified versions of the final dosage form, are prepared and subjected to stability testing. This approach allows for the assessment of potential interactions between the API and multiple excipients, as well as interactions among the excipients themselves.

A range of analytical techniques are utilized to detect and characterize physical and chemical interactions between this compound and excipients. These methods can provide valuable information on changes in the solid-state properties of the drug, as well as the formation of degradation products.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are widely used for their ability to rapidly screen for incompatibilities. sigmaaldrich.com DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, and can detect changes in melting point, enthalpy, and the appearance of new peaks, which may indicate an interaction. sigmaaldrich.com TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Spectroscopy: Spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are valuable for identifying chemical interactions. By comparing the spectra of the pure components with that of the binary mixture, it is possible to detect changes in the characteristic peaks of functional groups, which can indicate the formation of new chemical bonds or other interactions.

Other analytical techniques that may be employed include X-ray Powder Diffraction (XRPD) to detect changes in the crystalline structure of the API, and High-Performance Liquid Chromatography (HPLC) to quantify the API and detect the presence of degradation products.

Table 1: Common Analytical Techniques for Drug-Excipient Compatibility Studies

TechniquePrincipleInformation Obtained
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Changes in melting point, glass transitions, and the appearance of new thermal events, suggesting physical or chemical interactions. sigmaaldrich.com
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as it is heated at a controlled rate.Information on thermal stability, decomposition, and volatilization of components.
Fourier Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing a fingerprint of its molecular structure.Shifts or disappearance of characteristic peaks, indicating chemical interactions and changes in functional groups.
X-ray Powder Diffraction (XRPD) Analyzes the diffraction pattern of X-rays scattered by the crystalline structure of a solid material.Changes in the crystalline form of the API, such as polymorphism or conversion to an amorphous state.
High-Performance Liquid Chromatography (HPLC) Separates, identifies, and quantifies components in a mixture.Quantification of the API and detection of degradation products, providing a direct measure of chemical stability.

Impact of Excipient Quality and Impurities on Formulation Stability

The quality and purity of excipients are of paramount importance for the stability of this compound formulations. Lot-to-lot variability in excipient quality can introduce unforeseen stability issues.

Impurities present in excipients, even at trace levels, can act as catalysts for the degradation of the API. researchgate.net For example:

Reactive Impurities: Aldehydes, peroxides, and organic acids are common reactive impurities found in excipients like lactose, povidone, and polyethylene (B3416737) glycols, which can lead to the degradation of sensitive APIs.

Heavy Metals: Trace amounts of heavy metals can catalyze oxidative degradation reactions.

Moisture Content: The amount of water present in excipients can significantly influence the rate of hydrolytic degradation.

Therefore, it is crucial to establish stringent quality specifications for all excipients used in the formulation and to have a robust supplier qualification program in place.

Table 2: Potential Impact of Excipient Impurities on Formulation Stability

ImpurityPotential Source ExcipientsPotential Interaction with API
Peroxides Povidone, Crospovidone, Polyethylene Glycols (PEGs)Oxidation of the API.
Aldehydes Lactose, Microcrystalline Cellulose (B213188) (MCC), Starch, PEGsCan react with amine functional groups in the API.
Formic Acid, Acetic Acid LactoseCan catalyze acid-catalyzed degradation reactions.
Heavy Metals Various excipientsCatalyze oxidative degradation.
Moisture Hygroscopic excipients (e.g., starch, cellulose derivatives)Can facilitate hydrolytic degradation of the API.

Statistical Design of Experiments for Compatibility Assessment (e.g., Factorial Designs)

Statistical Design of Experiments (DoE) is a powerful tool for efficiently and systematically assessing drug-excipient compatibility. DoE allows for the simultaneous evaluation of multiple factors and their interactions, providing a more comprehensive understanding of the system with a minimal number of experiments.

Factorial Designs: Full or fractional factorial designs are commonly used in compatibility studies. In a factorial design, experiments are conducted at all possible combinations of the levels of the factors being investigated. For example, a 2^k factorial design would investigate k factors at two levels each (e.g., presence or absence of an excipient, high or low concentration).

The use of DoE in compatibility studies for this compound formulations can help to:

Identify critical excipients that have a significant impact on drug stability.

Understand the interactions between different excipients.

Optimize the concentration of excipients to ensure a stable formulation.

Build a design space that defines the formulation and process variables that will result in a product with the desired quality attributes.

By employing a systematic and statistically sound approach to compatibility assessment, it is possible to develop robust and stable formulations for this compound.

Advanced Drug Delivery System Design Principles for Econazole Sulfosalicylate

Nanocarrier Systems for Targeted and Controlled Delivery

Nanocarrier systems encapsulate or entrap drug molecules within a nanoparticle matrix, offering numerous advantages, including improved drug solubility, protection from degradation, controlled release, and targeted delivery to the site of action. For econazole (B349626), various nanocarriers have been investigated to enhance its antifungal activity.

Niosomes are vesicular nanocarriers formed from the self-assembly of non-ionic surfactants in an aqueous medium. indexcopernicus.comresearchgate.netmdpi.com These vesicles are structurally similar to liposomes but offer advantages in terms of cost, chemical stability, and simplicity of production. mdpi.com The formation of econazole niosomes typically involves the thin-film hydration technique. indexcopernicus.comresearchgate.net In this method, a mixture of a non-ionic surfactant (e.g., Span 80) and cholesterol is dissolved in an organic solvent. indexcopernicus.com The solvent is then evaporated to form a thin film on the inner surface of a round-bottom flask. Subsequent hydration of this film with an aqueous phase containing the drug, followed by agitation, leads to the formation of multilamellar niosomes. mdpi.com

The design of econazole niosomes is influenced by the ratio of surfactant to cholesterol, which affects the vesicle size, entrapment efficiency, and drug release profile. indexcopernicus.comresearchgate.net Cholesterol is a critical component that modulates the fluidity and stability of the niosomal membrane.

Transfersomes are another type of vesicular carrier known for their ultra-deformable nature, which allows them to penetrate through pores much smaller than their own diameter. amazonaws.com This property makes them particularly suitable for transdermal drug delivery. amazonaws.com The formation of econazole transfersomes involves dissolving phospholipids (B1166683) (like phosphatidylcholine) and an edge activator (a surfactant such as sodium cholate (B1235396) or Tween 80) in an organic solvent, followed by the thin-film hydration method similar to niosome preparation. amazonaws.comsciensage.info The key design principle of transfersomes is the inclusion of an edge activator, which destabilizes the lipid bilayers of the vesicles, thereby increasing their deformability and enabling efficient skin penetration. amazonaws.com

Table 1: Comparison of Niosome and Transfersome Vesicle Components for Econazole Delivery

Vesicle Type Primary Vesicle Former Stabilizer / Deformability Enhancer Typical Fabrication Method
Niosomes Non-ionic surfactants (e.g., Spans, Tweens) Cholesterol Thin-film hydration indexcopernicus.comresearchgate.net
Transfersomes Phospholipids (e.g., Phosphatidylcholine) Edge Activators (e.g., Sodium cholate, Tween 80) amazonaws.com Thin-film hydration amazonaws.comsciensage.info

Polymeric nanosponges are porous, nanosized delivery systems that can encapsulate a wide variety of substances. bohrium.com For econazole, nanosponges have been developed to improve its retention on the skin and provide controlled release. bohrium.comnih.gov

Material Selection: The choice of polymer is crucial in determining the properties of the nanosponges. Ethyl cellulose (B213188) is a commonly used polymer for fabricating econazole nanosponges due to its biocompatibility and ability to form a porous matrix. bohrium.comnih.gov Polyvinyl alcohol (PVA) is often used as a stabilizer during the fabrication process. bohrium.comnih.gov

Fabrication: The emulsion solvent diffusion method is a frequently employed technique for preparing econazole nanosponges. bohrium.comnih.gov In this method, the drug and the polymer (e.g., ethyl cellulose) are dissolved in an organic solvent to form the dispersed phase. This phase is then emulsified in an aqueous solution containing a stabilizer like PVA (the continuous phase). The organic solvent is subsequently removed by diffusion and evaporation, leading to the formation of porous, sponge-like nanoparticles. bohrium.comnih.gov The drug is entrapped within the polymer matrix of these nanosponges.

Microemulsions and nanoemulsions are thermodynamically stable, transparent or translucent systems of oil, water, and surfactants. jddtonline.info They are excellent vehicles for solubilizing poorly water-soluble drugs like econazole. jddtonline.inforesearchgate.net

Thermodynamic Stability: The key characteristic of microemulsions is their thermodynamic stability, which arises from the reduction of the interfacial tension between the oil and water phases to a very low value by the surfactant and co-surfactant. mdpi.com This results in a spontaneous formation of a stable, single-phase system. Nanoemulsions, while similar in droplet size, are generally considered kinetically stable rather than thermodynamically stable.

Compositional Design: The design of an effective econazole microemulsion or nanoemulsion involves the careful selection of the oil phase, surfactant, and co-surfactant. jddtonline.inforesearchgate.net

Oil Phase: Oleic acid is a commonly used oil phase for econazole nanoemulsions. jddtonline.info

Surfactant: Non-ionic surfactants like Tween 20 and Tween 80 are frequently used due to their low toxicity and good emulsifying properties. jddtonline.inforesearchgate.net

Co-surfactant: Polyethylene (B3416737) glycol (PEG) 200, PEG 400, and ethanol (B145695) are often employed as co-surfactants to further reduce the interfacial tension and enhance the flexibility of the interfacial film. jddtonline.inforesearchgate.net

The optimal composition is typically determined by constructing pseudo-ternary phase diagrams to identify the region where a stable microemulsion or nanoemulsion is formed.

Table 2: Typical Composition of Econazole Nanoemulsion Formulations

Component Example Material Purpose
Oil Phase Oleic acid Solubilizes the lipophilic drug jddtonline.info
Surfactant Tween 20, Tween 80 Reduces interfacial tension, forms stable droplets jddtonline.inforesearchgate.net
Co-surfactant PEG 200, PEG 400, Ethanol Further reduces interfacial tension, increases fluidity of the interface jddtonline.inforesearchgate.net
Aqueous Phase Distilled water Continuous phase of the emulsion

Inclusion complexes are formed when a "guest" molecule (the drug) fits into the cavity of a "host" molecule. Cyclodextrins are widely used host molecules in pharmaceutical formulations. mdpi.com They are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, which allows them to encapsulate poorly water-soluble drugs like econazole, thereby increasing their aqueous solubility and stability. nih.govmdpi.com

The formation of an econazole/cyclodextrin inclusion complex can significantly enhance the drug's solubility. nih.gov Studies have shown that α-cyclodextrin and γ-cyclodextrin can form complexes with econazole, with α-cyclodextrin demonstrating a higher complexation efficiency in acidic solutions. nih.gov The formation of these complexes has been confirmed by techniques such as proton nuclear magnetic resonance spectroscopy. nih.gov Furthermore, these inclusion complexes can self-assemble into nano- and microparticles. nih.gov

Econazole nitrate-laden β-cyclodextrin nanosponges have also been developed using a melt method with N,N-carbonyldiimidazole as a crosslinker. nih.gov

Hydrogel Formulations: Polymeric Network Design and Characteristics

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids. nih.gov They are widely used in topical drug delivery due to their biocompatibility, and their ability to provide a cooling and soothing effect. nih.gov

The design of a hydrogel formulation for econazole involves the selection of a suitable gelling agent. Carbopol® 940 and Carbopol 934 are commonly used synthetic polymers for this purpose. nih.govmdpi.com Poly(vinyl alcohol) (PVA) is another polymer that has been extensively studied for creating hydrogels for controlled drug release. nih.gov The key characteristic of a hydrogel is its ability to form a stable, cross-linked network that can entrap and control the release of the drug.

The properties of a hydrogel, such as its swelling behavior, mechanical strength, and drug release profile, are highly dependent on the crosslinking strategy used.

Chemical Crosslinking: This involves the formation of covalent bonds between the polymer chains. While this method can produce robust hydrogels, it may involve the use of potentially toxic crosslinking agents. nih.gov

Physical Crosslinking: This method relies on non-covalent interactions, such as hydrogen bonding, ionic interactions, or physical entanglements of the polymer chains. A notable example is the freeze-thaw method for crosslinking PVA hydrogels. nih.govresearchgate.net When an aqueous solution of PVA is subjected to repeated freezing and thawing cycles, crystalline regions are formed that act as physical crosslinks, resulting in a hydrogel network. nih.gov This technique is advantageous as it avoids the use of chemical crosslinking agents. nih.gov

The degree of crosslinking directly influences the hydrogel's properties. A higher crosslinking density generally leads to a lower swelling ratio and a slower drug release rate. nih.gov In the case of PVA hydrogels for econazole, both the concentration of PVA and the number of freeze-thaw cycles have been shown to decrease the drug release rate. nih.govresearchgate.net

Principles of Permeation Enhancement and Barrier Overcoming Strategies

The primary obstacle to the topical and transdermal delivery of econazole is the formidable barrier function of the skin, particularly the stratum corneum (SC). nih.govresearchgate.net The SC is a compact layer of keratin-filled dead cells (corneocytes) embedded in a lipid-rich matrix, which severely limits the penetration of foreign substances. mdpi.com Advanced drug delivery systems for econazole sulfosalicylate are therefore designed with integrated strategies to transiently and reversibly overcome this barrier. These strategies can be broadly categorized into chemical enhancement and the use of advanced carrier systems.

Chemical Permeation Enhancers (CPEs): CPEs are compounds that interact with the components of the stratum corneum to reduce its barrier function. Their mechanisms of action primarily involve disrupting the highly ordered lipid structure of the SC, thereby increasing its fluidity and allowing for easier drug passage. nih.gov

Fatty Acids: Oleic acid is a commonly used fatty acid that enhances skin diffusivity by increasing the fluidization of the lipid bilayers in the stratum corneum. nih.gov At higher concentrations, it can create separate lipid domains within the bilayer, further disrupting its integrity.

Alcohols and Glycols: Ethanol and propylene (B89431) glycol are frequently used as solvents and co-solvents in topical formulations. They can enhance permeation by solvating the SC lipids and acting as a vehicle for the drug. Ethanol, in particular, is a key component in advanced carriers like ethosomes. nih.gov

Surfactants: These molecules possess both hydrophilic and lipophilic properties, allowing them to interact with and disrupt the lipid matrix of the SC. They can also improve the wetting and spreading of the formulation on the skin surface.

Advanced Carrier Systems: These are micro- or nano-sized vesicles and particles designed to encapsulate the drug and facilitate its transport into or across the skin.

Ethosomes: These are soft, malleable vesicles composed of phospholipids, a high concentration of ethanol, and water. The ethanol provides the vesicle with its unique flexibility and acts as a permeation enhancer by fluidizing both the vesicle's lipid bilayer and the skin's stratum corneum lipids, enabling the ethosome to penetrate deeper into the skin layers. nih.gov

Transferosomes: These are ultra-deformable liposomes containing a phospholipid and an "edge activator," which is typically a single-chain surfactant. This composition confers high deformability, allowing transferosomes to squeeze through intercellular pores in the stratum corneum that are much smaller than their own diameter, carrying the encapsulated drug with them. nih.govamazonaws.com

Multiple Emulsions (ME): A 1% econazole nitrate (B79036) hydrophilic multiple emulsion (W/O/W) has been shown to significantly increase skin permeation compared to a commercial formulation. nih.gov This enhancement is attributed to the formulation's polarity and excipient composition, which can modify the skin barrier and improve drug partitioning into the skin. nih.gov

Flexisomal Nanocarriers: These novel carriers have demonstrated high flexibility and have been shown to enhance the skin permeability of econazole nitrate, leading to deeper penetration into skin layers as confirmed by confocal laser scanning microscopy studies. researchgate.net

The overarching principle of these strategies is to modify the skin barrier in a non-damaging, reversible manner to increase the flux of econazole to its target site in the deeper epidermal layers. nih.govnih.gov

Kinetic Modeling of Drug Release from Advanced Delivery Systems

To ensure a predictable and sustained therapeutic effect, it is crucial to understand and model the rate at which econazole is released from its delivery system. Kinetic modeling applies mathematical equations to in vitro drug release data to elucidate the mechanism of drug release, such as diffusion, dissolution, or polymer erosion. ptfarm.plhumanjournals.com By fitting the release data to different models, the formulation that provides the most desirable release profile (e.g., sustained, zero-order release) can be identified.

Commonly used kinetic models for econazole formulations include Zero-Order, First-Order, Higuchi, and Korsmeyer-Peppas. iajps.com The model that best fits the data is typically determined by comparing the coefficient of determination (R²) values, with the highest R² value indicating the most appropriate model. researchgate.net

For instance, studies on econazole nitrate transferosomal gels have shown that the drug release often follows a zero-order kinetic model, indicating that the drug is released at a constant rate over time, which is often desirable for maintaining steady therapeutic concentrations. iajps.com Other advanced formulations, such as those loaded into in situ gels, have demonstrated that the release kinetics can be best described by the Korsmeyer-Peppas model, suggesting more complex release mechanisms. researchgate.net

The table below summarizes findings from a study on various transferosomal formulations of econazole nitrate, highlighting the best-fit kinetic models.

Formulation CodeBest-Fit Kinetic ModelCorrelation Coefficient (R²)Release Mechanism Indicated
F1Higuchi0.989Diffusion-controlled
F3Zero-Order0.992Constant release rate
F5Higuchi0.991Diffusion-controlled
F7Zero-Order0.985Constant release rate
F9First-Order0.988Concentration-dependent release

Data compiled from representative findings in formulation studies.

Mathematical Models for Release Rate Prediction (e.g., Higuchi, Korsmeyer-Peppas)

Among the various kinetic models, the Higuchi and Korsmeyer-Peppas models are particularly valuable for analyzing drug release from matrix-based and polymeric systems.

Higuchi Model: Developed by Takeru Higuchi in 1961, this was one of the first mathematical models to describe drug release from a matrix system. ptfarm.plnih.gov It is based on the hypothesis that drug release is primarily controlled by Fickian diffusion. The simplified Higuchi equation is:

Q = KH * t1/2

Where:

Q is the cumulative amount of drug released at time t.

KH is the Higuchi release rate constant.

This model assumes that the initial drug concentration in the matrix is much higher than the drug's solubility, the drug diffuses in one dimension, and perfect sink conditions are maintained. youtube.com When release data is plotted as the cumulative percentage of drug released versus the square root of time, a linear relationship (a high R² value) suggests that the release mechanism is diffusion-controlled. ptfarm.pl This model is widely applied to matrix tablets and semi-solid formulations like ointments and gels. humanjournals.com

Korsmeyer-Peppas Model: This is a more comprehensive model that describes drug release from a polymeric system when the release mechanism is not well known or when more than one type of release phenomenon is involved. researchgate.net The equation is:

Mt / M∞ = K * tn

Where:

Mt / M∞ is the fraction of drug released at time t.

K is the release rate constant, incorporating structural and geometric characteristics of the dosage form.

t is the release time.

n is the release exponent, which is indicative of the drug release mechanism.

The value of the release exponent 'n' is particularly important for elucidating the release mechanism from cylindrical-shaped matrices, as detailed in the table below. ptfarm.plnih.gov This model is typically applied to the first 60% of the cumulative release data. nih.gov

Release Exponent (n)Drug Transport MechanismCharacteristics
~ 0.45Fickian DiffusionDrug release is controlled by diffusion through the polymer matrix.
0.45 &lt; n &lt; 0.89Non-Fickian (Anomalous) TransportRelease is controlled by a combination of diffusion and polymer swelling/erosion.
~ 0.89Case II TransportRelease is dominated by polymer chain relaxation and swelling.
&gt; 0.89Super Case II TransportRelease is dominated by polymer erosion or chain disentanglement.

Values are for cylindrical geometries. nih.gov

Solubility Enhancement Strategies in Formulation Design (e.g., Solid Dispersion)

Econazole is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it possesses high permeability but low aqueous solubility. jddtonline.info This poor solubility is a major obstacle in formulation development, as it can limit the drug's dissolution rate and subsequent bioavailability at the target site. sciencescholar.us Therefore, solubility enhancement is a critical principle in the design of advanced delivery systems for this compound.

Solid Dispersion (SD): This is a prominent technique used to improve the dissolution rate and solubility of poorly water-soluble drugs. nih.gov The principle involves dispersing the drug in an inert, hydrophilic carrier or matrix at the solid state. nih.gov The drug can exist in an amorphous or microcrystalline state within the carrier. researchgate.net When the solid dispersion is exposed to an aqueous environment, the hydrophilic carrier dissolves rapidly, releasing the drug as very fine, colloidal particles with a high surface area, which leads to a faster dissolution rate. nih.gov

Key mechanisms contributing to solubility enhancement via solid dispersions include:

Reduced Particle Size: The drug is molecularly dispersed in the carrier, leading to a significant reduction in particle size and an increase in surface area. nih.gov

Amorphous State: Conversion of the crystalline drug to a higher-energy amorphous state increases its apparent solubility. nih.govnih.gov

Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug particles. nih.gov

Commonly used hydrophilic carriers for preparing econazole solid dispersions include polyethylene glycols (PEG 6000) and poloxamers (Poloxamer 188). bepls.com Studies have demonstrated that solid dispersions of econazole significantly increase its saturation solubility compared to the pure drug. bepls.com

The table below shows results from a study on the saturation solubility of econazole solid dispersions using different polymers.

FormulationDrug:Polymer RatioSaturation Solubility (µg/mL)Fold Increase in Solubility
Pure Econazole-8.5-
Solid Dispersion (PEG 6000)1:145.25.3
Solid Dispersion (PEG 6000)1:378.99.3
Solid Dispersion (Poloxamer 188)1:155.66.5
Solid Dispersion (Poloxamer 188)1:392.110.8

Data adapted from representative studies on econazole solid dispersions. bepls.com

Other strategies to enhance the solubility of econazole include:

Microemulsions and Nanoemulsions: These are thermodynamically stable, isotropically clear dispersions of oil and water stabilized by a surfactant and co-surfactant. jddtonline.infosciencescholar.us Due to their small droplet size (typically < 100 nm), they provide a large interfacial area for drug partitioning and can solubilize lipophilic drugs like econazole in their oil phase, enhancing both solubility and skin penetration. sciencescholar.usjapsonline.com

Use of Surfactants and Phospholipids: A mixture of non-ionic surfactants (like Tween® 80 and Solutol® HS 15) and phospholipids (like Lipoïd 75®) has been shown to significantly improve the aqueous solubility of econazole nitrate. researchgate.net

Computational Chemistry Applications in Econazole Sulfosalicylate Research

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are foundational tools in computational chemistry that allow researchers to visualize and predict the behavior of molecules at an atomic level. For Econazole (B349626) sulfosalicylate, these techniques are instrumental in understanding its mechanism of action and its interactions with biological targets.

In Silico Approaches for Predicting Molecular Interactions

In silico methods are crucial for predicting how a ligand, such as econazole, interacts with its target receptor. The primary antifungal action of econazole involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is vital for the synthesis of ergosterol (B1671047), a key component of fungal cell membranes.

Molecular docking is a prominent in silico technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method evaluates the binding affinity and interaction patterns between econazole and the active site of its target enzyme. Docking studies can reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a basis for understanding the compound's inhibitory activity. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the econazole-receptor complex over time. MD simulations provide a dynamic view of the molecular interactions, which can validate the stability of the binding pose predicted by docking. mdpi.comnih.gov

ParameterDescriptionExample Finding for Azole Antifungal
Target Protein Lanosterol 14α-demethylase (CYP51)The enzyme responsible for ergosterol synthesis in fungi.
Binding Energy The amount of energy released when a ligand binds to a receptor. A lower value indicates a more stable complex.-8.5 kcal/mol
Key Interacting Residues Amino acids in the active site that form significant bonds (e.g., hydrogen, hydrophobic) with the ligand.TYR132, HIS377, CYS449
Type of Interactions The specific forces stabilizing the complex.Heme-coordination via imidazole (B134444) nitrogen, π-π stacking with aromatic residues.

Virtual Screening and Receptor Modeling

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of econazole, virtual screening could be used to identify novel compounds with similar or improved antifungal activity. By using the known structure of lanosterol 14α-demethylase as a receptor model, millions of compounds can be computationally docked and scored, prioritizing a smaller, more manageable number of candidates for laboratory synthesis and testing.

Receptor modeling is equally important, especially when a high-resolution crystal structure of the target protein is unavailable. Homology modeling can be used to build a three-dimensional model of the target protein based on the amino acid sequence and the known structure of a related protein. This model can then be used for docking and virtual screening studies to guide the design of new derivatives of Econazole sulfosalicylate.

Statistical Design of Experiments and Optimization Algorithms

Statistical design of experiments (DoE) is a systematic method to determine the relationship between factors affecting a process and the output of that process. It is used to optimize formulations and synthetic procedures efficiently.

Quality by Design (QbD) Frameworks

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. nih.gov The goal is to ensure the final product quality by building it in from the start. pharmasalmanac.com For an this compound formulation, a QbD approach involves several key elements. nih.gov

A study on the formulation of econazole nitrate (B79036) into novel nanocarriers successfully implemented the QbD approach to enhance skin permeability. researchgate.net This involved identifying the Quality Target Product Profile (QTPP), determining the Critical Quality Attributes (CQAs), and assessing the risks associated with material attributes and process parameters. researchgate.net

QbD ElementDescriptionExample for this compound Topical Cream
Quality Target Product Profile (QTPP) A summary of the desired quality characteristics of the final drug product. nih.govA stable, non-irritating cream with specific viscosity, pH, and antifungal potency.
Critical Quality Attributes (CQAs) Physical, chemical, or biological attributes that must be controlled to ensure the desired product quality. nih.govParticle size, drug content uniformity, globule size, and in vitro drug release rate.
Critical Material Attributes (CMAs) Properties of input materials (drug substance, excipients) that are critical for product quality.Purity of this compound, viscosity of gelling agent.
Critical Process Parameters (CPPs) Process parameters that must be controlled to ensure the CQA's are met. ijnrd.orgHomogenization speed, mixing time, temperature.
Design Space The multidimensional combination of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. ijnrd.orgA defined range of gelling agent concentration and homogenization speed that consistently produces a cream with the target viscosity and release rate.

Factorial and Response Surface Designs (e.g., Box-Behnken)

Factorial designs and response surface methodologies (RSM) are powerful DoE tools for optimizing processes. A Box-Behnken design (BBD) is a type of RSM that is effective for fitting a quadratic surface and helps optimize a process with a smaller number of experimental runs compared to a full factorial design. nih.gov

In the development of an this compound formulation, a BBD could be used to investigate the effects of multiple independent variables simultaneously on key responses. nih.gov For instance, researchers might study how the concentrations of a lipid, ethanol (B145695), and an edge activator affect the vesicle size, polydispersity index (PDI), and entrapment efficiency of a nanocarrier system. ekb.egnih.gov

The data from the BBD experiments are used to fit a mathematical model, often a quadratic polynomial equation, that describes the relationship between the variables and the responses. This model allows for the visualization of the relationships in 3D response surface plots and the identification of an optimal formulation.

Independent VariableLevel 1Level 2Level 3Response Variable
X1: Lipid Concentration (mg) 8090100Y1: Particle Size (nm)
X2: Ethanol Concentration (%) 202530Y2: Polydispersity Index (PDI)
X3: Surfactant Conc. (mg) 101520Y3: Entrapment Efficiency (%)

Machine Learning and Artificial Intelligence in Chemical Data Analysis

Machine learning (ML) and artificial intelligence (AI) are transforming pharmaceutical research by enabling the analysis of complex, large-scale chemical data. nih.govzenodo.org These technologies can be applied to various aspects of this compound research.

ML models can also be used to predict reaction outcomes and optimize synthesis pathways, making the production of this compound more efficient. azolifesciences.com By training models on data from previously run reactions, it is possible to predict the yield and impurity profile under different conditions (e.g., temperature, catalyst, solvent), thus reducing the need for extensive trial-and-error experimentation. Furthermore, AI can be employed in the analysis of spectroscopic and chromatographic data for quality control, ensuring the purity and consistency of the final product.

Future Research Directions and Emerging Methodologies for Econazole Sulfosalicylate

Development of Novel Analytical Probes and Detection Systems

The development of sensitive, selective, and rapid analytical methods is crucial for pharmaceutical quality control and research. For econazole (B349626) sulfosalicylate, a significant future direction lies in the creation of novel potentiometric sensors, specifically ion-selective electrodes (ISEs). These devices offer a cost-effective and efficient alternative to complex chromatographic techniques for the determination of the ionic form of the drug in various matrices.

An ISE operates by measuring the potential difference across a selective membrane that preferentially interacts with the target ion. For econazole sulfosalicylate, this would involve fabricating a membrane sensor capable of selectively binding the econazole cation. The core components of such a sensor typically include an ionophore, a polymer matrix (like polyvinyl chloride - PVC), and a plasticizer. The ionophore is the critical component that imparts selectivity by forming a stable complex with the target ion. Research in this area would focus on synthesizing or identifying a suitable ionophore for the econazole molecule.

The performance of such electrodes is characterized by several key parameters, including:

Nernstian Slope: The change in potential for a tenfold change in ion concentration, which is ideally around 59 mV/decade for a monovalent cation.

Linear Concentration Range: The range over which the electrode's response is proportional to the logarithm of the ion concentration.

Detection Limit: The lowest concentration of the target ion that can be reliably measured.

Selectivity: The electrode's ability to distinguish the target ion from other interfering ions.

While specific ISEs for this compound are an emerging area, the successful development of these sensors for other pharmaceutical compounds demonstrates the viability of this approach.

Table 1: Performance Characteristics of Potentiometric ISEs for Various Pharmaceutical Compounds

CompoundIonophore/Active MaterialLinear Range (M)Nernstian Slope (mV/decade)Detection Limit (M)Reference
BromazepamPhosphotungstic acid1 × 10⁻⁶ – 1 × 10⁻³54- mdpi.com
BromazepamSodium tetraphenylborate1 × 10⁻⁶ – 1 × 10⁻³57- mdpi.com
Drotaverine HClNot specified5 × 10⁻² – 7.9 × 10⁻⁶58 ± 2(4.3 ± 0.2) × 10⁻⁶ researchgate.net
PerchlorateDodecabenzylbambus amazonaws.comuril10⁻¹ – 10⁻⁶~57- mdpi.com

The successful fabrication of an ISE for this compound would provide a powerful tool for real-time analysis in formulation development and quality assurance processes.

Advanced Material Science Contributions to Drug Delivery Platforms

Material science offers transformative potential for optimizing the delivery of therapeutic agents like econazole. Given that econazole has poor water solubility, advanced drug delivery platforms are essential to enhance its bioavailability at the target site, particularly in topical applications. nih.gov Research has primarily focused on the econazole nitrate (B79036) salt, but the principles and platforms are directly applicable to the more lipophilic sulfosalicylate salt. nih.govnih.gov These platforms encapsulate the drug in nano-sized carriers, which can improve skin penetration and provide controlled release.

Liposomes: These are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. mdpi.com For econazole, the lipophilic nature allows it to be incorporated within the lipid bilayer. Liposomal formulations have been shown to enhance drug accumulation in the skin compared to conventional creams. researchgate.net For example, a liposomal gel of econazole demonstrated significantly higher skin retention 24 hours after application. researchgate.net

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation that incorporates liquid lipids, creating a less-ordered lipid matrix that can accommodate more drug. impactfactor.org These carriers are well-suited for topical delivery of lipophilic drugs like econazole. Studies have shown that SLNs can control the drug's release and promote rapid penetration through the stratum corneum. nih.gov NLCs have demonstrated the ability to prolong the duration of drug release, making them an effective delivery strategy. researchgate.net

Micelles: These are self-assembling colloidal structures formed by amphiphilic molecules (surfactants or polymers) in an aqueous solution. They have a hydrophobic core that can solubilize poorly soluble drugs like econazole. A micelle-based formulation of econazole significantly increased its solubility and achieved equivalent skin deposition to commercial creams but at a tenfold lower drug concentration. mdpi.com

Ethosomes and Transferosomes: These are specialized lipid-based vesicles designed for enhanced skin penetration. Ethosomes contain a high concentration of ethanol (B145695), which fluidizes the lipid bilayers of both the vesicle and the skin, allowing for deeper penetration. nih.govnih.gov Transferosomes are ultra-deformable vesicles that can squeeze through pores in the stratum corneum that are much smaller than their own diameter.

The characteristics of these platforms can be finely tuned to optimize drug delivery.

Table 2: Comparative Characteristics of Nano-Delivery Platforms for Econazole

Delivery PlatformActive CompoundMean Particle Size (nm)Encapsulation Efficiency (%)Key FindingsReference
LiposomesEconazole521 ± 64> 90%Enhanced drug accumulation and retention in the skin. researchgate.net
Solid Lipid Nanoparticles (SLN)Econazole Nitrate~150~100%Controlled drug release and improved diffusion into deeper skin layers. nih.gov
EthosomesEconazole Nitrate202.85 ± 5.1081.05 ± 0.13%Enabled controlled drug release and good storage stability. nih.gov
TransferosomesEconazole Nitrate368 - 93165.45 - 80.11%Provided sustained, zero-order drug release over 24 hours. iajps.com
TransethosomesEconazole Nitrate159.3 ± 4.378.3 ± 2.8%Showed drug release following a zero-order diffusion mechanism. nih.gov
Micelles (TPGS-based)Econazole-36.93 - 109.72%Increased aqueous solubility by over 900-fold. mdpi.com

Future research will likely focus on hybrid systems and functionalized nanoparticles to achieve even greater targeting and responsiveness for this compound delivery.

Predictive Modeling and Data Science Integration for Comprehensive Characterization

The integration of predictive modeling and data science represents a paradigm shift in pharmaceutical development, moving from empirical trial-and-error to a more rational, model-informed approach. For this compound, these computational tools can provide a comprehensive characterization of the molecule's behavior, from its fundamental physicochemical properties to its performance in complex biological systems.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. For this compound, QSAR could be employed to predict its antifungal activity against various strains, its skin permeability, or its potential for interacting with other molecules. By analyzing the structural features of the econazole molecule and the sulfosalicylate counter-ion, these models can help in understanding the drivers of its efficacy and in designing future derivatives with enhanced properties.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Population pharmacokinetic (PopPK) models are used to describe the concentration of a drug in the body over time and to identify sources of variability in a patient population. While econazole has minimal systemic absorption when applied topically, local PK/PD models are highly relevant. impactfactor.org These models can simulate drug concentration profiles within different layers of the skin. By linking these local concentrations to the drug's antifungal effect (PD), researchers can optimize formulation characteristics to ensure that the minimum inhibitory concentration (MIC) is achieved and maintained at the site of infection. Studies on other antifungal agents like voriconazole (B182144) have successfully used such models to predict clinical outcomes, demonstrating the power of this approach. ceu.edu

Molecular Dynamics (MD) Simulations: At a more fundamental level, MD simulations can model the interactions between this compound and the components of a delivery system or biological membrane. For instance, simulations could visualize how the drug partitions into a lipid nanoparticle, how it is released from the carrier, and how it permeates through the lipid bilayers of the stratum corneum. This provides mechanistic insights that are difficult to obtain through physical experiments alone.

Table 3: Application of Predictive Modeling in the Characterization of this compound

Modeling TechniqueRequired Input DataPotential Output/Application
QSAR Chemical structures, experimental activity data (e.g., MIC), physicochemical properties.Prediction of antifungal potency, skin permeability, and other properties. Identification of key structural features for activity.
Local PK/PD Modeling In vitro release data, ex vivo permeation data, formulation characteristics, MIC data against target fungi.Simulation of drug concentration in skin layers. Optimization of release profiles for sustained efficacy. Prediction of therapeutic outcomes.
Molecular Dynamics Atomic coordinates of econazole, lipids, polymers, and water. Force field parameters.Mechanistic understanding of drug encapsulation in nanocarriers. Visualization of drug permeation through skin lipids.

By integrating these data-driven methodologies, future research can accelerate the development of optimized formulations and provide a more complete and predictive understanding of this compound's therapeutic action.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of econazole sulfosalicylate in formulations using spectroscopic methods?

  • Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) to identify functional groups and thermal behavior. For FTIR, key peaks (e.g., 1763 cm⁻¹ for econazole nitrate’s nitrile group) confirm drug-lipid compatibility . DSC assesses thermal stability by detecting shifts in melting points due to interactions with excipients. Cross-validate with nuclear magnetic resonance (NMR) and UV-Vis spectroscopy using density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p) for econazole) to align experimental and theoretical spectra .

Q. What are the primary experimental considerations for evaluating this compound’s antifungal efficacy in vitro?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) with fungal strains (e.g., Candida albicans). Control for variables like pH, temperature, and solvent effects (e.g., dimethyl sulfoxide concentration ≤1%). Include positive controls (e.g., fluconazole) and assess minimum inhibitory concentrations (MICs) with triplicate replicates. Validate results via time-kill kinetics and synergism studies with other antifungals .

Q. How should researchers address contradictions in this compound’s solubility data across studies?

  • Methodological Answer : Replicate solubility tests under controlled conditions (e.g., USP buffers, 37°C) using high-performance liquid chromatography (HPLC) for quantification. Analyze discrepancies via Hansen solubility parameters or molecular dynamics simulations to identify solvent-drug interactions. Cross-reference with peer-reviewed pharmacopeial standards (e.g., USP 32) for sulfosalicylate derivatives .

Advanced Research Questions

Q. What mechanistic insights support this compound’s dual role as an antifungal and anti-inflammatory agent?

  • Methodological Answer : Investigate calmodulin-dependent pathways using rat aortic rings or J774 macrophage models. Treat cells with lipopolysaccharide (LPS) to induce inducible nitric oxide synthase (iNOS), then apply this compound. Measure nitric oxide (NO) production via Griess assay and confirm calmodulin binding via co-immunoprecipitation. Compare with imidazole analogs to isolate sulfosalicylate’s contribution .

Q. How can pseudo-ternary phase diagrams and response surface methodology optimize this compound’s nanoformulations?

  • Methodological Answer : Use pseudo-ternary phase diagrams to identify microemulsion regions (lipid:surfactant:water ratios). Apply central composite design-response surface methodology (CCD-RSM) with factors like drug/lipid ratio (X₁) and surfactant/cosurfactant ratio (X₃). Optimize responses (e.g., encapsulation efficiency, particle size) via polynomial regression. Validate predicted formulations using dynamic light scattering (DLS) and in vitro release studies .

Q. What advanced statistical approaches resolve dose-response ambiguities in this compound’s preclinical toxicity studies?

  • Methodological Answer : Conduct dose-response meta-analyses of rodent data using mixed-effects models to account for inter-study variability. Apply Bayesian frameworks to estimate uncertainty in lethal dose (LD₅₀) values. Integrate histopathology and biochemical markers (e.g., liver enzymes) with physiologically based pharmacokinetic (PBPK) modeling to extrapolate human toxicity thresholds .

Methodological Conflict Resolution

Q. How should researchers reconcile discrepancies between DFT-calculated and experimental UV-Vis spectra of this compound?

  • Methodological Answer : Re-evaluate computational parameters (e.g., solvent effect inclusion, basis set selection). For econazole, B3LYP/6-31G(d,p) shows high spectral alignment, while PBE1PBE/6-31G(d,p) may better suit sulfosalicylate derivatives. Validate via time-dependent DFT (TD-DFT) with explicit solvent models and compare with experimental data from multiple labs .

Q. What strategies mitigate confounding variables in observational studies on this compound’s real-world efficacy?

  • Methodological Answer : Use propensity score matching to balance patient cohorts (e.g., age, comorbidities). Perform sensitivity analyses to assess unmeasured confounders. Combine with in silico pharmacovigilance data (e.g., FAERS database) to identify signal-to-noise ratios in adverse event reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.